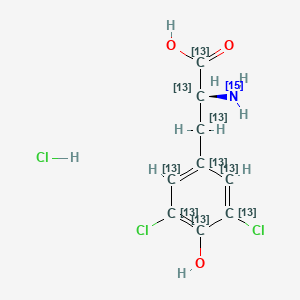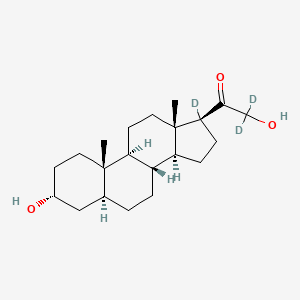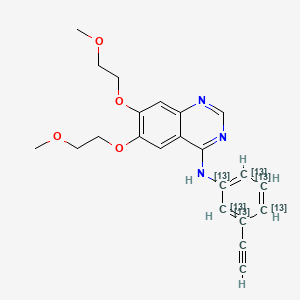
Erlotinib-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erlotinib-13C6 is a 13C-labeled version of Erlotinib, a highly specific and reversible epidermal growth factor receptor tyrosine kinase inhibitor. Erlotinib is primarily used for the targeted therapy of non-small-cell lung cancer and pancreatic cancer . The 13C labeling is used for tracing and quantification during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Erlotinib-13C6 involves the incorporation of 13C-labeled carbon atoms into the Erlotinib molecule. This process typically involves the use of 13C-labeled precursors in the synthetic route of Erlotinib. The reaction conditions often include the use of mixed solvents such as water and t-butanol, and catalysts like cuprous iodide at elevated temperatures (e.g., 80°C) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of 13C isotopes and the purity of the final product. Techniques such as rapid expansion of supercritical solution with cosolvent (RESS-C) are also employed to produce nanoparticles of Erlotinib hydrochloride, enhancing its solubility and bioavailability .
Analyse Des Réactions Chimiques
Types of Reactions: Erlotinib-13C6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or nucleophiles under conditions such as elevated temperatures or the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted Erlotinib derivatives .
Applications De Recherche Scientifique
Erlotinib-13C6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and metabolic pathways.
Biology: Employed in the investigation of cellular processes involving the epidermal growth factor receptor.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of Erlotinib.
Industry: Applied in the development of new formulations and delivery systems for cancer therapy
Mécanisme D'action
Erlotinib-13C6 exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. It binds reversibly to the ATP binding site of the receptor, blocking its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Gefitinib: Another first-generation EGFR inhibitor used in the treatment of non-small-cell lung cancer.
Icotinib: A similar EGFR inhibitor with a slightly different chemical structure.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance to first-generation inhibitors.
Uniqueness of Erlotinib-13C6: this compound is unique due to its 13C labeling, which allows for precise tracing and quantification in various research applications. This feature makes it particularly valuable in pharmacokinetic studies and the development of new cancer therapies .
Propriétés
Formule moléculaire |
C22H23N3O4 |
|---|---|
Poids moléculaire |
399.39 g/mol |
Nom IUPAC |
N-(5-ethynyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine |
InChI |
InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)/i5+1,6+1,7+1,12+1,16+1,17+1 |
Clé InChI |
AAKJLRGGTJKAMG-GQGGUIAASA-N |
SMILES isomérique |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)N[13C]3=[13CH][13CH]=[13CH][13C](=[13CH]3)C#C)OCCOC |
SMILES canonique |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



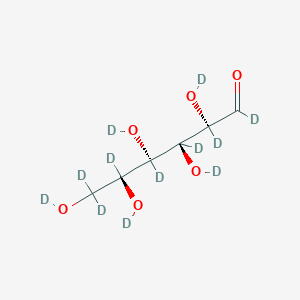
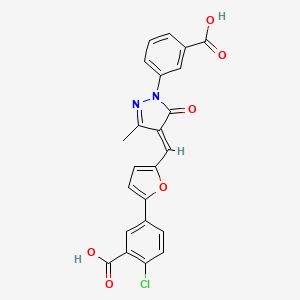

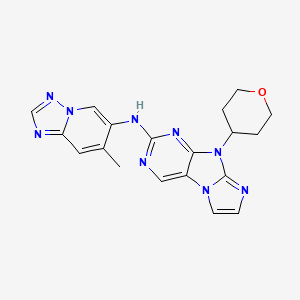

![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
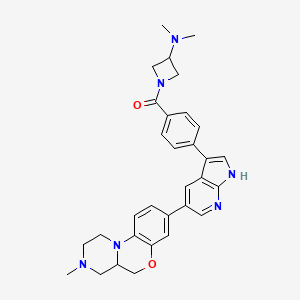
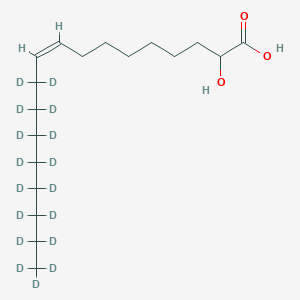

![N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide](/img/structure/B12423067.png)
